molecular formula C19H15NO2S B2741116 (E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione CAS No. 1321680-15-2

(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione

Cat. No. B2741116
CAS RN: 1321680-15-2
M. Wt: 321.39
InChI Key: BHIRNHKCSBPUQL-SWZGKVDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and conditions are available in the literature .


Molecular Structure Analysis

The molecular structure consists of a thiazolidinedione core with two phenyl rings and an allylidene group. The E configuration indicates the double bond geometry. The molecular weight, heavy atom count, and other physicochemical properties play a crucial role in its behavior .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic additions, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions .

Scientific Research Applications

Antimicrobial Activities

(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione and its derivatives have been explored for their antimicrobial properties. A study by Prakash et al. (2010) synthesized a series of compounds related to this chemical and tested their antibacterial and antifungal activities. They found that some compounds exhibited significant inhibitory effects against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, and fungal strains like Aspergillus niger and A. flavus. This indicates potential applications in developing new antimicrobial agents (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

Glucose Tolerance Improvement

Compounds related to this compound have been studied for their potential in improving glucose tolerance. Schnur and Morville (1986) investigated a series of oxazolidinediones and found that certain compounds led to improvements in glucose tolerance in rats, without causing hypoglycemia. This suggests possible applications in diabetes management (Schnur & Morville, 1986).

Agricultural Fungicide Development

Famoxadone, a compound structurally similar to this compound, was developed as an agricultural fungicide. Sternberg et al. (2001) describe the discovery and optimization of famoxadone, which is effective against various plant pathogens. This highlights the potential of such compounds in agricultural applications, particularly in plant disease control (Sternberg, Geffken, Adams, Pöstages, Gross, Campbell, & Moberg, 2001).

Aldose Reductase Inhibition

Compounds in the thiazolidine-2,4-dione family have been evaluated as aldose reductase inhibitors, which is significant in the treatment of diabetic complications. Sohda et al. (1982) synthesized and assessed a range of 5-arylthiazolidine-2,4-diones for their inhibitory effects on aldose reductase. This enzyme is implicated in diabetic complications, and its inhibition can help manage these conditions (Sohda, Mizuno, Imamiya, Tawada, Meguro, Kawamatsu, & Yamamoto, 1982).

properties

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIRNHKCSBPUQL-SWZGKVDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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